![molecular formula C37H40N5O18P3 B12847331 [[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[[(2R,3S,5R)-5-[5-[(E)-3-[[3’,6’-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common reagents and conditions used in these reactions may include:
Formation of the Core Structure: This step may involve the use of specific catalysts and solvents to create the core structure of the compound.
Functionalization: Various functional groups are added to the core structure through reactions such as esterification, amidation, and phosphorylation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biological studies.
Medicine: As a potential therapeutic agent or diagnostic tool.
Industry: In the production of specialized materials or chemicals.
Mécanisme D'action
The mechanism by which the compound exerts its effects may involve interactions with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting various metabolic pathways.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other organic molecules with related structures or functional groups. Examples may include:
Analogous Fluorescent Dyes: Compounds with similar fluorescent properties.
Related Nucleoside Analogues: Compounds with similar nucleoside structures.
Uniqueness
The uniqueness of the compound may lie in its specific combination of functional groups, its stability under various conditions, or its specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C37H40N5O18P3 |
|---|---|
Poids moléculaire |
935.7 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C37H40N5O18P3/c1-40(2)22-8-11-25-29(15-22)56-30-16-23(41(3)4)9-12-26(30)37(25)27-14-20(7-10-24(27)35(46)58-37)33(44)38-13-5-6-21-18-42(36(47)39-34(21)45)32-17-28(43)31(57-32)19-55-62(51,52)60-63(53,54)59-61(48,49)50/h5-12,14-16,18,28,31-32,43H,13,17,19H2,1-4H3,(H,38,44)(H,51,52)(H,53,54)(H,39,45,47)(H2,48,49,50)/b6-5+/t28-,31+,32+/m0/s1 |
Clé InChI |
RRWFWXFFGMZPSM-ZIBJKXCBSA-N |
SMILES isomérique |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NC/C=C/C6=CN(C(=O)NC6=O)[C@H]7C[C@@H]([C@H](O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O3 |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCC=CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


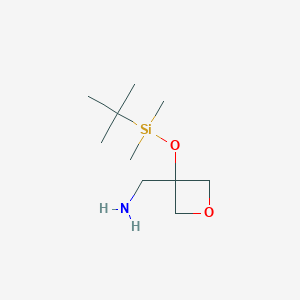


![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
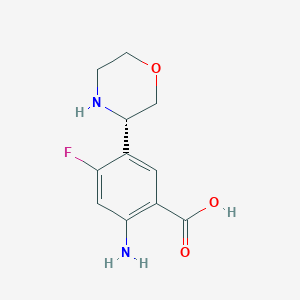
![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
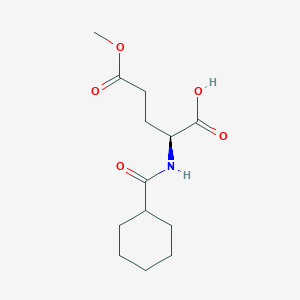
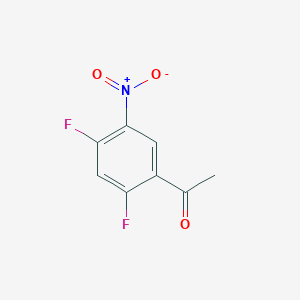
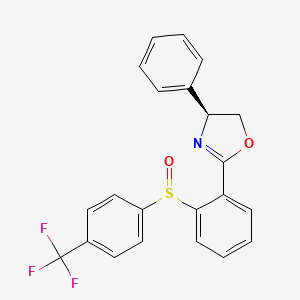
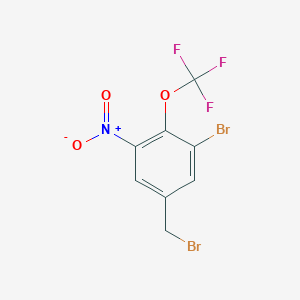

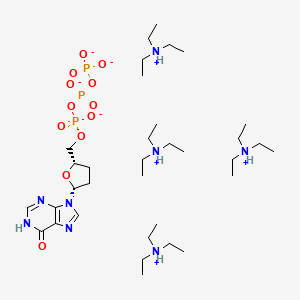
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
